3-(4-Chlorophenyl)benzonitrile
Overview
Description
3-(4-Chlorophenyl)benzonitrile: is an organic compound with the chemical formula C13H8ClN It is a derivative of benzonitrile, where a chlorine atom is substituted at the para position of the phenyl ring
Mechanism of Action
Target of Action
It’s known that benzylic halides, which are structurally similar to 3-(4-chlorophenyl)benzonitrile, typically react via an sn1 or sn2 pathway . This suggests that the compound might interact with biological targets in a similar manner.
Mode of Action
Based on its structural similarity to benzylic halides, it can be inferred that the compound might undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule, leading to changes in the molecule’s structure and function .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess diverse biological activities, suggesting that this compound might also interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Aldoxime: One common method for preparing 3-(4-Chlorophenyl)benzonitrile involves the dehydration of the aldoxime of 3-(4-chlorophenyl)benzaldehyde.
Ammoxidation: Another method involves the ammoxidation of 3-(4-chlorophenyl)toluene.
Industrial Production Methods: Industrial production of this compound often employs the ammoxidation method due to its efficiency and scalability. The reaction is typically carried out in a continuous flow reactor, allowing for precise control over reaction conditions and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: 3-(4-Chlorophenyl)benzonitrile can undergo reduction reactions to form 3-(4-chlorophenyl)benzylamine.
Hydrolysis: The compound can be hydrolyzed to form 3-(4-chlorophenyl)benzoic acid.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a metal catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under appropriate conditions.
Major Products:
Reduction: 3-(4-Chlorophenyl)benzylamine.
Hydrolysis: 3-(4-Chlorophenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(4-Chlorophenyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between nitrile-containing molecules and biological targets .
Industry: The compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of specialty chemicals .
Comparison with Similar Compounds
3-Chlorobenzonitrile: Similar in structure but lacks the additional phenyl ring, resulting in different reactivity and applications.
4-Chlorobenzonitrile: Another isomer with the chlorine atom in a different position, leading to variations in chemical behavior and uses.
3-(4-Fluorophenyl)benzonitrile: Similar structure with a fluorine atom instead of chlorine, which can affect its reactivity and interactions.
Uniqueness: 3-(4-Chlorophenyl)benzonitrile is unique due to the presence of both a nitrile group and a chlorine-substituted phenyl ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYWRRITUDDJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362637 | |
Record name | 3-(4-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89346-59-8 | |
Record name | 4′-Chloro[1,1′-biphenyl]-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89346-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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